Galectin-3 antagonist 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Galectin-3 antagonist 1 is a small molecule inhibitor designed to target and inhibit the activity of galectin-3, a carbohydrate-binding protein involved in various biological processes such as cell adhesion, cell activation, and apoptosis. Galectin-3 is implicated in several pathological conditions, including cancer, fibrosis, and inflammation, making it a significant target for therapeutic intervention .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Galectin-3-Antagonist 1 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüssel Zwischenprodukten und die abschließenden Kupplungsreaktionen. Der Prozess beginnt häufig mit der Herstellung eines Kern Gerüsts, gefolgt von der Funktionalisierung, um spezifische Substituenten einzuführen, die die Bindungsaffinität und Selektivität für Galectin-3 verbessern. Häufig verwendete Reagenzien in diesen Schritten umfassen verschiedene Schutzgruppen, Kupplungsreagenzien und Katalysatoren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Galectin-3-Antagonist 1 beinhaltet die Skalierung des Synthesewegs unter gleichzeitiger Sicherstellung hoher Reinheit und Ausbeute. Dies erfordert häufig die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittelwahl und Reaktionszeit. Fortgeschrittene Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Galectin-3-Antagonist 1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Einführung von sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Entfernung von Sauerstoff oder Addition von Wasserstoff an bestimmte Stellen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verwendung von Nukleophilen oder Elektrophilen unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Derivate des Kern Gerüsts mit Modifikationen, die die pharmakologischen Eigenschaften der Verbindung verbessern .

Wissenschaftliche Forschungsanwendungen

Galectin-3-Antagonist 1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug für die Untersuchung von Kohlenhydrat-Protein-Wechselwirkungen und die Entwicklung neuer synthetischer Methoden.

Biologie: Untersucht die Rolle von Galectin-3 in zellulären Prozessen wie Apoptose, Zellmigration und Immunantwort.

Medizin: Erforscht das therapeutische Potenzial bei der Behandlung von Krankheiten wie Krebs, Fibrose und entzündlichen Erkrankungen. .

Industrie: Wird bei der Entwicklung von Diagnosetests und als Leitverbindung für die Medikamentenentwicklung eingesetzt.

5. Wirkmechanismus

Galectin-3-Antagonist 1 übt seine Wirkung aus, indem er an die Kohlenhydrat-Erkennungsdomäne von Galectin-3 bindet und so seine Wechselwirkung mit Glykoproteinen und Glykolipiden auf der Zelloberfläche verhindert. Diese Hemmung unterbricht die von Galectin-3 vermittelten Signalwege, was zu einer Verringerung der Zellhaftung, Migration und des Überlebens führt. Die Verbindung moduliert auch Immunantworten, indem sie die Polarisierung von Makrophagen verändert und die Aktivität von zytotoxischen T-Zellen verstärkt .

Ähnliche Verbindungen:

GCS-100: Ein weiterer Galectin-3-Antagonist mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

GB1107: Ein niedermolekularer Inhibitor mit hoher Selektivität für Galectin-3, der in präklinischen Studien für die Krebstherapie eingesetzt wird

Einzigartigkeit: Galectin-3-Antagonist 1 ist einzigartig in seiner Fähigkeit, Galectin-3 mit hoher Spezifität und Potenz effektiv zu hemmen. Seine einzigartige chemische Struktur ermöglicht bessere pharmakokinetische Eigenschaften und reduzierte Off-Target-Effekte im Vergleich zu anderen Inhibitoren .

Wirkmechanismus

Galectin-3 antagonist 1 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with glycoproteins and glycolipids on the cell surface. This inhibition disrupts galectin-3-mediated signaling pathways, leading to reduced cell adhesion, migration, and survival. The compound also modulates immune responses by altering the polarization of macrophages and enhancing the activity of cytotoxic T-cells .

Vergleich Mit ähnlichen Verbindungen

GCS-100: Another galectin-3 antagonist with a similar mechanism of action but different chemical structure.

GB1107: A small molecule inhibitor with high selectivity for galectin-3, used in preclinical studies for cancer therapy

Uniqueness: Galectin-3 antagonist 1 is unique in its ability to effectively inhibit galectin-3 with high specificity and potency. Its distinct chemical structure allows for better pharmacokinetic properties and reduced off-target effects compared to other inhibitors .

Eigenschaften

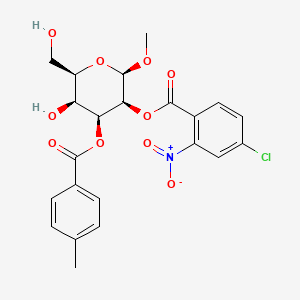

Molekularformel |

C22H22ClNO10 |

|---|---|

Molekulargewicht |

495.9 g/mol |

IUPAC-Name |

[(2R,3S,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 4-chloro-2-nitrobenzoate |

InChI |

InChI=1S/C22H22ClNO10/c1-11-3-5-12(6-4-11)20(27)33-18-17(26)16(10-25)32-22(31-2)19(18)34-21(28)14-8-7-13(23)9-15(14)24(29)30/h3-9,16-19,22,25-26H,10H2,1-2H3/t16-,17+,18+,19+,22-/m1/s1 |

InChI-Schlüssel |

FSBFERQGFVBNEJ-NOYKIMNZSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856924.png)

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856926.png)

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856936.png)

![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)

![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate](/img/structure/B10856979.png)